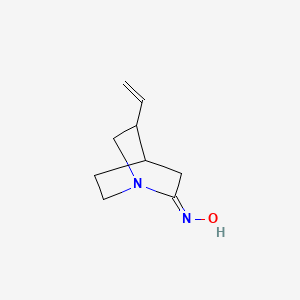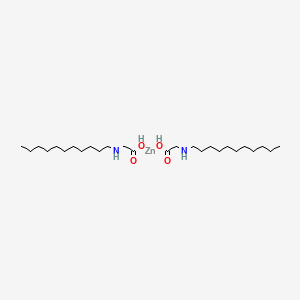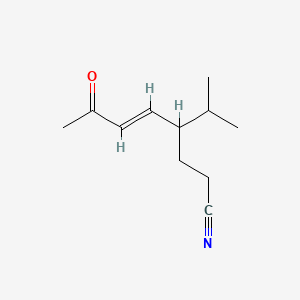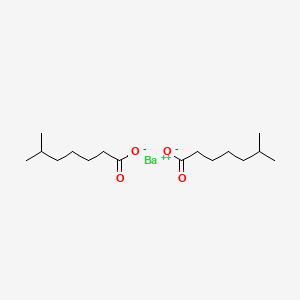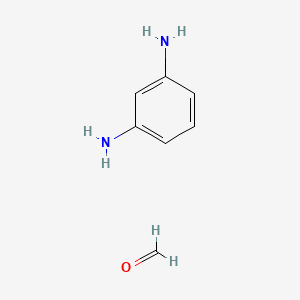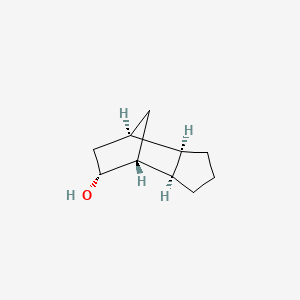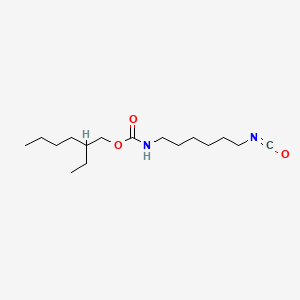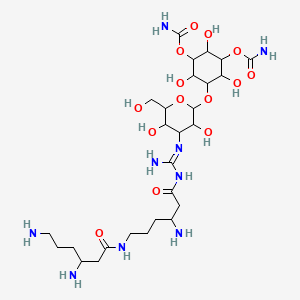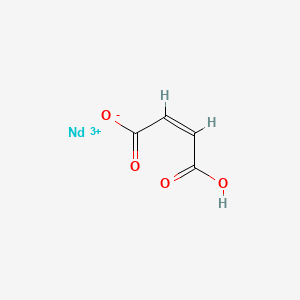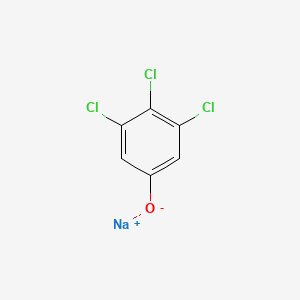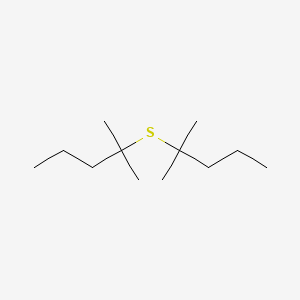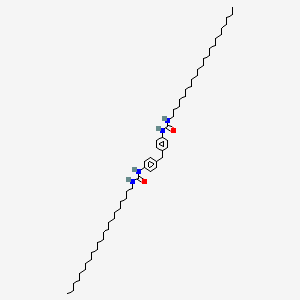
Urea, N,N''-(methylenedi-4,1-phenylene)bis(N'-docosyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-docosyl-) is an organic compound known for its unique chemical structure and properties. It is a derivative of urea, featuring long alkyl chains and aromatic rings, which contribute to its distinct characteristics. This compound is used in various industrial applications due to its stability and functional properties.
Métodos De Preparación
The synthesis of Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-docosyl-) involves organic synthesis reactions. The process typically includes the reaction of methylenedi-4,1-phenylene with docosyl isocyanate in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity .
Análisis De Reacciones Químicas
Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-docosyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, resulting in different derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions
Aplicaciones Científicas De Investigación
Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-docosyl-) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound’s stability makes it useful in biological studies, particularly in the development of biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems due to its biocompatibility.
Mecanismo De Acción
The mechanism of action of Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-docosyl-) involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The long alkyl chains and aromatic rings enable the compound to interact with various substrates, facilitating reactions and enhancing the properties of materials it is incorporated into .
Comparación Con Compuestos Similares
Compared to similar compounds like Urea, N,N’‘-(methylenedi-4,1-phenylene)bis[N’-octyl-], Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-docosyl-) has longer alkyl chains, which provide enhanced flexibility and stability. This makes it more suitable for applications requiring durable and flexible materials. Other similar compounds include 4,4’-Methylenebis(1,1-dimethyl-3-phenylurea) and N,N’‘-(methylenedi-4,1-phenylene)bis[N’-cyclohexylurea] .
Propiedades
Número CAS |
165445-27-2 |
|---|---|
Fórmula molecular |
C59H104N4O2 |
Peso molecular |
901.5 g/mol |
Nombre IUPAC |
1-docosyl-3-[4-[[4-(docosylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C59H104N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-51-60-58(64)62-56-47-43-54(44-48-56)53-55-45-49-57(50-46-55)63-59(65)61-52-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43-50H,3-42,51-53H2,1-2H3,(H2,60,62,64)(H2,61,63,65) |
Clave InChI |
AQGZSOYLDAKYMZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCCCCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


